molecular formula C10H18FNO3 B2827933 Tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1428776-42-4

Tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B2827933
CAS RN: 1428776-42-4
M. Wt: 219.256
InChI Key: UUTMCLLVLHWFJR-JGVFFNPUSA-N
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Description

Tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound. It is a derivative of pyrrolidine, a cyclic amine with a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 . This indicates that the compound has a pyrrolidine ring with hydroxymethyl and carboxylate functional groups attached .


Physical And Chemical Properties Analysis

The physical form of similar compounds like tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is reported to be a light yellow to brown solid . The compound should be stored in a dry place at room temperature .

Scientific Research Applications

Enzymatic C-Demethylation in Drug Metabolism

"Tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate" and similar compounds are investigated in the context of enzymatic C-demethylation reactions during drug metabolism. For example, the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor was studied using a hepatic microsomal system to understand the metabolic pathways, including hydroxylation and carbonyl reduction, leading to the formation of six metabolites. This research highlights the significance of understanding the metabolic fate of pharmaceutical compounds in drug development processes (H. Yoo et al., 2008).

Synthesis of Pyrrolidine Derivatives

The compound is used in the synthesis of pyrrolidine derivatives, which are critical in developing pharmaceuticals and organic materials. For instance, a study described the palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the compound's utility in organic synthesis (D. Wustrow & L. Wise, 1991).

Enantioselective Synthesis

Research has also focused on the enantioselective synthesis of pyrrolidine derivatives using tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate as a starting material or intermediate. For example, a highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid via a nitrile anion cyclization strategy was reported, showcasing the compound's role in producing chiral, bioactive molecules (John Y. L. Chung et al., 2005).

Anti-Inflammatory Activities

Some studies explore the anti-inflammatory properties of pyrrolidine derivatives synthesized using "Tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate." A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, for instance, was synthesized and evaluated as anti-inflammatory/analgesic agents, indicating the compound's potential in medicinal applications (H. Ikuta et al., 1987).

Material Science Applications

In material science, "Tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate" and related compounds are investigated for synthesizing new materials with specific properties. For example, aromatic polyamides based on bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone were synthesized, showcasing the compound's utility in developing high-performance polymers with excellent thermal stability and solubility (Chin‐Ping Yang et al., 1999).

Safety and Hazards

Safety information for similar compounds indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTMCLLVLHWFJR-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1428776-42-4
Record name rac-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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